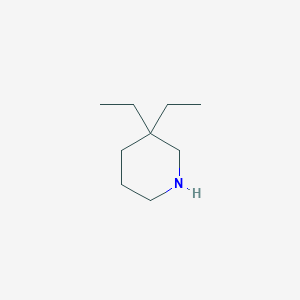
3,3-Diethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural uniqueness, where two ethyl groups are attached to the third carbon atom of the piperidine ring. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpiperidine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl halides under basic conditions. For instance, piperidine can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of pyridine derivatives in the presence of ethylating agents is another method employed for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Diethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed under hydrogenation conditions.
Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.
Major Products: The major products formed from these reactions include N-alkylated or N-acylated piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
3,3-Diethylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of agrochemicals and as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Diethylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. This compound can modulate the function of neurotransmitter receptors, making it a potential candidate for neurological research.
Comparación Con Compuestos Similares
3,3-Dimethylpiperidine: Similar in structure but with methyl groups instead of ethyl groups.
3,5-Dimethylpiperidine: Another derivative with methyl groups at different positions.
1-Cyclohexylpiperazine: A piperazine derivative with a similar ring structure.
Uniqueness: 3,3-Diethylpiperidine is unique due to the presence of ethyl groups, which can influence its steric and electronic properties, making it distinct in terms of reactivity and biological activity compared to its methyl-substituted counterparts.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
3,3-diethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-9(4-2)6-5-7-10-8-9/h10H,3-8H2,1-2H3 |
Clave InChI |
VDUWZZPSIPFMAC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCNC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



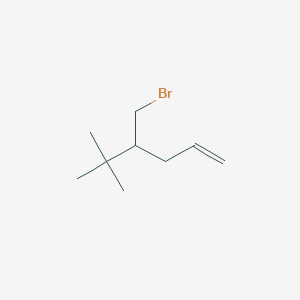
![2-{[(Benzyloxy)carbonyl]amino}-4-tert-butyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13186668.png)
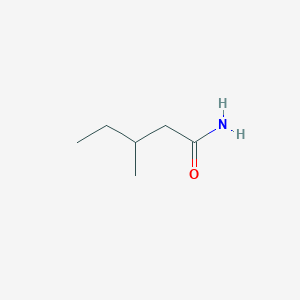
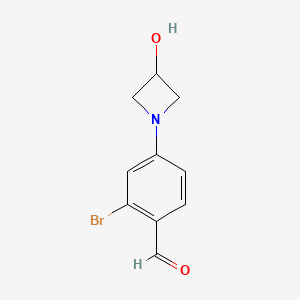

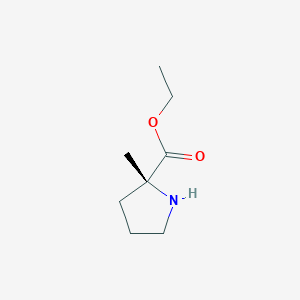
![Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186696.png)

![2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13186701.png)

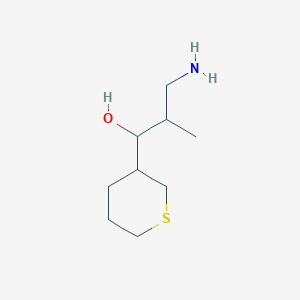
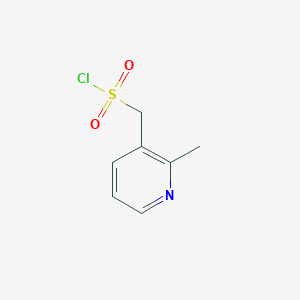
![2-(Chloromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13186726.png)
